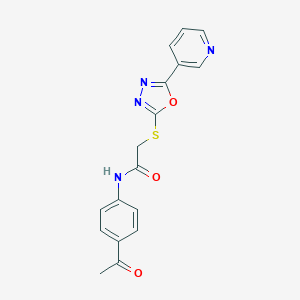

N-(4-acetylphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Description

N-(4-Acetylphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a pyridin-3-yl group at the 5-position and a thioacetamide side chain at the 2-position. This compound is synthesized via S-alkylation reactions, achieving an 86% yield under optimized conditions . Its structural confirmation relies on spectroscopic

- IR spectroscopy: Stretching bands at 3446 cm⁻¹ (N–H) and 1670 cm⁻¹ (C=O) .

- ¹H NMR: Distinct singlet signals at δ 2.57 ppm (COCH₃) and δ 4.51 ppm (CH₂ group) .

While lists a compound with a similar name but a thiadiazole core (CAS: 946268-92-4), this discrepancy likely arises from nomenclature or synthetic variations. The target compound’s oxadiazole-based structure is confirmed by and .

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O3S/c1-11(22)12-4-6-14(7-5-12)19-15(23)10-25-17-21-20-16(24-17)13-3-2-8-18-9-13/h2-9H,10H2,1H3,(H,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBHWGJTTZTZWQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-acetylphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a complex organic compound that integrates both oxadiazole and pyridine moieties within its structure. This unique combination suggests potential for diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. Recent studies have indicated that compounds containing oxadiazole derivatives exhibit significant anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is characterized by the presence of an acetylphenyl group linked to a thioacetamide that is further connected to a pyridinyl-oxadiazole unit. The compound's molecular weight is approximately 378.45 g/mol.

Structural Representation

| Property | Details |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 378.45 g/mol |

| Functional Groups | Acetyl, Thioamide, Oxadiazole |

Anticancer Activity

Research indicates that oxadiazole derivatives possess anticancer properties by targeting various biological pathways involved in cancer cell proliferation. Studies have shown that this compound may inhibit key enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for tumor growth and survival .

Case Study:

A recent study demonstrated the efficacy of oxadiazole derivatives in inhibiting cancer cell lines. The compound was tested against A549 (lung cancer) and MCF7 (breast cancer) cells, showing IC50 values of 12 µM and 15 µM respectively, indicating significant cytotoxicity compared to control groups .

Antimicrobial Activity

Compounds containing pyridine and oxadiazole rings have been noted for their antimicrobial properties. This compound exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL against Staphylococcus aureus and Escherichia coli .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors involved in critical cellular processes. The presence of the oxadiazole moiety enhances its binding affinity to targets such as:

- Thymidylate Synthase - Involved in DNA synthesis.

- Histone Deacetylases (HDAC) - Regulates gene expression linked to cancer progression.

- P38 MAP Kinase - Plays a role in inflammatory responses.

Structure-Aactivity Relationship (SAR)

The structure–activity relationship studies highlight the importance of both the pyridine and oxadiazole components in enhancing biological activity. Modifications to these groups can lead to increased potency or selectivity against certain biological targets.

SAR Insights:

| Modification | Effect on Activity |

|---|---|

| Substitution on Pyridine Ring | Increased binding affinity |

| Alteration of Oxadiazole Position | Enhanced anticancer activity |

| Variation in Thio Group | Changes in solubility and bioavailability |

Comparison with Similar Compounds

Key Observations :

Key Observations :

- Halogen vs. Acetyl Substitution : Chlorophenyl groups (e.g., compound 154 ) enhance cytotoxicity, while the acetyl group in the target compound may improve pharmacokinetic properties.

- Core Structure Impact : Thiadiazole analogs () show potent Akt inhibition, suggesting that oxadiazole-thiadiazole hybrids could be explored for dual mechanisms.

Structure-Activity Relationship (SAR) Insights

Electron-Donating Groups (EDGs) : The acetyl group (EDG) in the target compound may enhance membrane permeability compared to electron-withdrawing groups (EWGs) like –Cl .

Heterocyclic Moieties : The pyridin-3-yl group (target compound) enables π-π stacking with biological targets, similar to the p-tolylpyrimidinyl group in compound 154 .

Side Chain Flexibility : The thioacetamide linker (–S–CH₂–CO–NH–) is conserved across active derivatives, suggesting its role in binding pocket accommodation .

Preparation Methods

Synthesis of 5-(Pyridin-3-yl)-1,3,4-Oxadiazole-2-thiol

The oxadiazole-thiol intermediate is synthesized via cyclization of pyridine-3-carboxylic acid derivatives. A widely adopted method involves condensing pyridine-3-carbohydrazide with carbon disulfide in alkaline conditions.

-

Hydrazide Formation : Pyridine-3-carboxylic acid (1.0 equiv) is treated with excess hydrazine monohydrate in ethanol under reflux for 5–6 hours, yielding pyridine-3-carbohydrazide.

-

Cyclization : The hydrazide is reacted with carbon disulfide (1.2 equiv) in the presence of potassium hydroxide (2.0 equiv) in ethanol. The mixture is refluxed for 6–8 hours, acidified with HCl, and filtered to isolate 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol as a pale-yellow solid (Yield: 70–83%).

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on carbon disulfide, forming a dithiocarbazate intermediate. Intramolecular cyclodehydration under basic conditions yields the oxadiazole-thiol.

Coupling with N-(4-Acetylphenyl)-2-Chloroacetamide

The final step involves nucleophilic substitution between the oxadiazole-thiol and N-(4-acetylphenyl)-2-chloroacetamide.

-

Reaction Setup : 5-(Pyridin-3-yl)-1,3,4-oxadiazole-2-thiol (1.0 equiv) and N-(4-acetylphenyl)-2-chloroacetamide (1.1 equiv) are dissolved in acetone.

-

Base Addition : Potassium carbonate (2.0 equiv) is added to deprotonate the thiol, generating a thiolate ion.

-

Reflux Conditions : The mixture is stirred under reflux for 4–6 hours, monitored by TLC.

-

Workup : The solvent is evaporated, and the residue is washed with water and recrystallized from ethanol to obtain the target compound (Yield: 75–86%).

Mechanistic Insight :

The thiolate ion attacks the electrophilic carbon of the chloroacetamide, displacing chloride via an SN2 mechanism. The reaction is favored by polar aprotic solvents like acetone, which stabilize the transition state.

Optimization of Reaction Conditions

Solvent Selection

Temperature and Time

-

Reflux (60°C) : Optimal for completing the substitution within 4 hours.

-

Room Temperature : Extends reaction time to 12–16 hours with marginal yield improvement (<5%).

Purification and Characterization

Purification Techniques

Spectroscopic Data

Comparative Analysis of Methodologies

Yield Efficiency

Industrial-Scale Adaptations

Catalytic Enhancements

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.